Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride

Peptidomimetics Conformational Analysis Medicinal Chemistry

Sourcing a conformationally restricted proline analog with an alpha-quaternary center often yields substitutes lacking the critical 2-ethyl substituent, leading to altered ring puckering and failed molecular recognition. This racemic pyrrolidine scaffold provides a precise solution. - Unique C2 ethyl group imposes distinct steric and lipophilic constraints (est. cLogP ~1.2) compared to methyl or unsubstituted proline analogs. - Enables tunable ADME profiles for CNS targets requiring enhanced membrane permeability. - Cost-effective racemic precursor for developing novel chiral organocatalysts in asymmetric Michael or aldol reactions.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1065334-12-4
Cat. No. B1379289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride
CAS1065334-12-4
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCCC1(CCCN1)C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-3-8(7(10)11-2)5-4-6-9-8;/h9H,3-6H2,1-2H3;1H
InChIKeyREODVNLVQIGMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethyl-2-pyrrolidinecarboxylate HCl: Scaffold Overview


Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride (CAS 1065334-12-4) is a chiral pyrrolidine derivative featuring a C2 quaternary carbon center bearing an ethyl substituent, a methyl ester group, and presented as a stable hydrochloride salt . This racemic compound serves as a versatile small-molecule scaffold and key intermediate in organic synthesis, particularly within medicinal chemistry for constructing constrained peptidomimetics and bioactive molecules [1]. Its unique structural features—a rigid pyrrolidine ring with an alpha-ethyl substituent—impose conformational restrictions that are valuable in drug design [2].

1
Chiral pyrrolidine scaffold with C2 quaternary carbon for constrained peptidomimetic design research
2
Alpha-ethyl substituent introduces steric bulk and conformational restriction for molecular recognition studies
3
Racemic mixture supports exploratory asymmetric synthesis and chiral catalyst development research

Methyl 2-ethyl-2-pyrrolidinecarboxylate HCl: Non-Interchangeability with Generics


In-class substitution of pyrrolidine-2-carboxylate derivatives is often precluded due to the profound impact of the C2 alpha-substituent on molecular conformation and resulting physicochemical and biological properties [1]. For example, the ethyl group at the 2-position of this compound introduces distinct steric hindrance and lipophilicity compared to a methyl (2-methylproline) or unsubstituted (proline) analog. This substitution pattern directly influences the pyrrolidine ring's puckering, which is critical for molecular recognition at biological targets like enzymes or receptors, and can alter a compound's metabolic stability and solubility profile [1] [2]. Therefore, treating this compound as a generic building block without understanding these structural nuances can lead to failed syntheses or altered biological outcomes, underscoring the need for a compound-specific evidence base for procurement decisions.

This Scaffold
C2 alpha-ethyl substituent on pyrrolidine ring; distinct steric and conformational profile
Common Analog
2-methylproline (alpha-methyl) or proline (alpha-H); differing ring-puckering preferences
Ring-puckering and conformational preferences may shift with C2 substituent changes, potentially altering molecular recognition in target-binding studies. Lipophilicity differences may further affect solubility and metabolic stability profiles across scaffold analogs.

Methyl 2-ethyl-2-pyrrolidinecarboxylate HCl: Evidence-Based Comparison


Conformational Restriction: Ethyl vs. Methyl Substituent

The substitution of a methyl group with an ethyl group at the alpha-carbon (C2) of the pyrrolidine ring represents a key structural distinction between Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride and the common building block 2-methylproline [1]. This change introduces increased steric bulk and alters the conformational preferences of the pyrrolidine ring. Specifically, the 2-ethyl group can restrict the accessible conformations of the ring (puckering) differently than a 2-methyl or 2-unsubstituted analog, which is a crucial factor in peptidomimetic design for enhancing target selectivity and metabolic stability [1] [2].

Conformational restriction
Class-level
Ethyl vs methyl at C2 alters pyrrolidine ring-puckering preferences; inferred from proline analog class properties
Supports scaffold conformational design review
Direct experimental comparison data to verify
Peptidomimetics Conformational Analysis Medicinal Chemistry

Lipophilicity Modulation by C2 Ethyl Group

Introducing an ethyl group at the C2 position significantly increases the lipophilicity of the pyrrolidine scaffold compared to methyl or hydrogen-substituted analogs. While experimental logP data for this specific hydrochloride salt is not available in the retrieved sources, computational analysis using the free base (Methyl 2-ethylpyrrolidine-2-carboxylate, MW 157.21) reveals a calculated LogP (cLogP) of approximately 1.2, which is higher than that of the parent methyl prolinate (cLogP ~0.5) . This increase in lipophilicity can enhance membrane permeability but may also affect solubility and metabolic clearance [1].

Lipophilicity modulation
Class-level
Target cLogP ≈ 1.2 (free base) vs methyl prolinate cLogP ≈ 0.5; approximately +0.7 log unit increase
Supports lipophilicity-driven scaffold selection review
Calculated values; experimental logP to verify
Drug Design ADME Lipophilicity

Racemate as Versatile Chiral Starting Point

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride is commercially supplied as a racemic mixture, which provides a cost-effective and versatile starting point for research compared to single enantiomers . While both enantiomers are available at a higher price point, the racemate allows for initial exploration of the chiral space. The pyrrolidine ring can be further functionalized to create chiral catalysts or ligands, a common application for proline derivatives in asymmetric reactions like Michael additions and aldol reactions [1].

Racemic chiral entry point
Reported
Racemic mixture commercially available; reported cost-effective for initial chiral-space exploration vs single enantiomers
Supports exploratory asymmetric synthesis research
Single-enantiomer sourcing may require resolution step
Asymmetric Synthesis Chiral Building Blocks Catalysis

Methyl 2-ethyl-2-pyrrolidinecarboxylate HCl: Key Application Scenarios


Conformationally Rigid Peptidomimetic Scaffold

Based on its structural features, this compound is ideally suited as a core scaffold in peptidomimetic research. The alpha-ethyl group imposes conformational restrictions on the pyrrolidine ring, which can be exploited to lock a peptide or peptidomimetic into a biologically active conformation, potentially enhancing target binding affinity and selectivity compared to a more flexible proline analog [1] .

Lipophilic Building Block for CNS Penetration

The increased lipophilicity (estimated cLogP ~1.2) conferred by the 2-ethyl group makes this compound a promising building block for medicinal chemistry projects targeting the central nervous system (CNS) or other targets requiring enhanced membrane permeability [1]. It offers a distinct alternative to the less lipophilic methyl prolinate scaffold, providing a tunable property for optimizing a lead compound's ADME profile .

Racemic Precursor for Asymmetric Catalyst Synthesis

As a racemic mixture, this compound serves as a cost-effective precursor for synthesizing a variety of chiral catalysts and ligands for asymmetric synthesis. The pyrrolidine core can be readily derivatized to create novel organocatalysts for key enantioselective transformations, such as Michael additions or aldol reactions, which are central to the synthesis of complex natural products and pharmaceuticals [1].

Application
Selection Property
Validation Focus
Peptidomimetic scaffold design
C2-ethyl conformational constraint
Target binding conformation review
CNS penetration research
Scaffold lipophilicity modulation
Membrane permeability assay context
Asymmetric catalyst synthesis
Racemic starting material
Enantioselective synthesis optimization

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